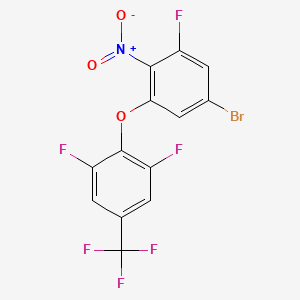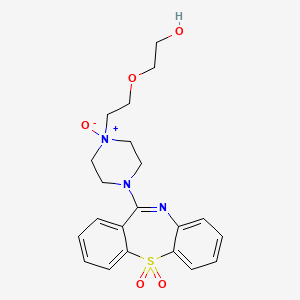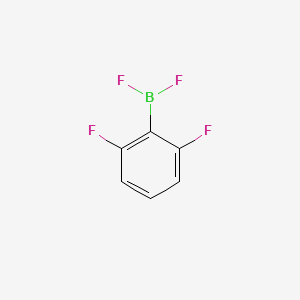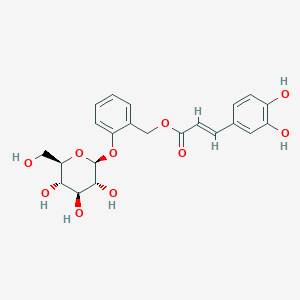
Kaempferol 7-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kaempferol 7-glucuronide is a naturally occurring flavonoid glucuronide, derived from kaempferol, a well-known flavonoid found in various plants. This compound is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities . This compound is formed when kaempferol undergoes glucuronidation, a process that enhances its solubility and bioavailability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of kaempferol 7-glucuronide typically involves the enzymatic glucuronidation of kaempferol. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs). The reaction conditions often include the presence of UDP-glucuronic acid as a glucuronide donor and appropriate buffers to maintain the pH .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of genetically engineered microorganisms that express UGTs. These microorganisms can be cultured in bioreactors under controlled conditions to produce this compound in large quantities .
化学反应分析
Types of Reactions: Kaempferol 7-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学研究应用
Kaempferol 7-glucuronide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study glucuronidation and other metabolic processes.
Biology: It is studied for its role in cellular signaling pathways and its effects on cellular functions.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
作用机制
Kaempferol 7-glucuronide exerts its effects through various molecular targets and pathways. It can modulate the activity of enzymes involved in oxidative stress and inflammation, such as nuclear factor erythroid 2-related factor 2 (Nrf2) and cyclooxygenase-2 (COX-2). Additionally, it can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins .
相似化合物的比较
Quercetin 7-glucuronide: Another flavonoid glucuronide with similar antioxidant and anti-inflammatory properties.
Isorhamnetin 7-glucuronide: Known for its anticancer and cardioprotective effects.
Myricetin 7-glucuronide: Exhibits strong antioxidant and anti-inflammatory activities
Uniqueness: Kaempferol 7-glucuronide is unique due to its specific glucuronidation at the 7-position, which enhances its solubility and bioavailability compared to its aglycone form. This unique modification also influences its biological activity and therapeutic potential .
属性
分子式 |
C21H18O12 |
|---|---|
分子量 |
462.4 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)18-15(26)13(24)12-10(23)5-9(6-11(12)32-18)31-21-17(28)14(25)16(27)19(33-21)20(29)30/h1-6,14,16-17,19,21-23,25-28H,(H,29,30)/t14-,16-,17+,19-,21+/m0/s1 |
InChI 键 |
HKMMHEQNCQNUNN-JENRNSKYSA-N |
手性 SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O |
规范 SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)

![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)











